2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate
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Overview
Description
2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a pyridinylcarbonyl hydrazinylidene moiety, and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate typically involves multiple steps. One common method includes the reaction of 2-methoxy-4-formylphenol with pyridine-4-carbohydrazide under acidic conditions to form the hydrazone intermediate. This intermediate is then esterified with benzoic acid or its derivatives to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-hydroxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate.
Reduction: Formation of 2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinyl]methyl}phenyl benzoate.
Substitution: Formation of various substituted benzoate derivatives.
Scientific Research Applications
2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds with biological macromolecules, potentially inhibiting their function. Additionally, the pyridinylcarbonyl group can interact with metal ions, affecting enzymatic activities and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate
- 2-methoxy-4-{(E)-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate
- 2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate .
Uniqueness
The uniqueness of 2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a methoxy group, a pyridinylcarbonyl hydrazinylidene moiety, and a benzoate ester makes it a versatile compound for various applications .
Properties
Molecular Formula |
C21H17N3O4 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C21H17N3O4/c1-27-19-13-15(14-23-24-20(25)16-9-11-22-12-10-16)7-8-18(19)28-21(26)17-5-3-2-4-6-17/h2-14H,1H3,(H,24,25)/b23-14+ |
InChI Key |
DRWILYHOQNJWIC-OEAKJJBVSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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